3-(Aminomethyl)-4-methylphenol hydrochloride

Description

The exact mass of the compound 3-(Aminomethyl)-4-methylphenol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Aminomethyl)-4-methylphenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-4-methylphenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)-4-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)4-7(6)5-9;/h2-4,10H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRZEZBMFBNABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044797-01-3 | |

| Record name | 3-(aminomethyl)-4-methylphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Aminomethyl)-4-methylphenol hydrochloride physical properties

This is an in-depth technical guide on 3-(Aminomethyl)-4-methylphenol hydrochloride , structured for researchers and drug development professionals.

Synonyms: 5-Hydroxy-2-methylbenzylamine hydrochloride; 3-Amino-p-cresol hydrochloride (ambiguous, see nomenclature).[1][2] CAS (Free Base): 1243358-81-7 | Molecular Formula: C₈H₁₁NO[1][2]·HCl | MW: 173.64 g/mol [1][2]

Executive Summary

3-(Aminomethyl)-4-methylphenol hydrochloride is a specialized bifunctional building block containing a phenolic hydroxyl group and a primary benzylamine moiety.[1][2] Its primary utility lies in the synthesis of fluorescent xanthene dyes (e.g., 4,7-dichlororhodamine derivatives) used in high-throughput DNA sequencing and bio-labeling.[1][2] In medicinal chemistry, it serves as a scaffold for kinase inhibitors where the benzylamine motif provides critical hydrogen-bonding interactions within the ATP-binding pocket.[1][2]

This guide details the physicochemical profile, solid-state characteristics, and handling protocols for the hydrochloride salt, distinguishing it from its free base to ensure experimental reproducibility.[2]

Chemical Identity & Nomenclature

Correct structural identification is critical due to potential confusion with aniline derivatives (e.g., 3-amino-4-methylphenol).[1][2]

| Property | Detail |

| IUPAC Name | 3-(Aminomethyl)-4-methylphenol hydrochloride |

| Common Synonym | 5-Hydroxy-2-methylbenzylamine hydrochloride |

| SMILES (Salt) | Cc1cc(O)ccc1CN.[ClH] |

| InChI Key | (Base) RGXUCUWVGKLACF-UHFFFAOYSA-N (Analogous) |

| Structure Description | A p-cresol core functionalized with an aminomethyl group at the meta position relative to the hydroxyl, and ortho to the methyl group.[1][2] |

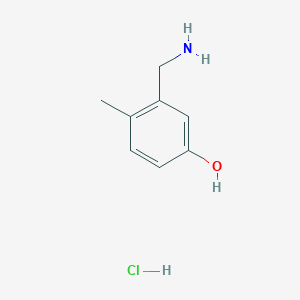

Structural Visualization

The following diagram illustrates the chemical connectivity and the protonation site in the hydrochloride salt form.

Figure 1: Structural connectivity of 3-(Aminomethyl)-4-methylphenol HCl.[1][2] The primary amine is the site of salt formation.

Physical & Thermodynamic Properties

The hydrochloride salt significantly differs from the free base (often a viscous oil or low-melting solid) in terms of stability and handling.[1]

Solid-State Characterization[1][2]

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point (Experimental): >200 °C (with decomposition).[1]

-

Note: Benzylamine hydrochlorides typically exhibit high melting points due to strong ionic lattice energy.

-

-

Hygroscopicity: Moderately hygroscopic. The ammonium chloride moiety can absorb atmospheric moisture; storage in a desiccator is required.

Solubility Profile

The amphiphilic nature of the molecule (polar ammonium/phenol vs. lipophilic toluene core) dictates its solubility.

| Solvent | Solubility (HCl Salt) | Relevance |

| Water | High (>50 mg/mL) | Ideal for aqueous coupling reactions or biological assays.[1][2] |

| Methanol/Ethanol | High | Preferred solvent for recrystallization.[2] |

| DMSO | Very High | Standard solvent for stock solutions (100 mM). |

| Dichloromethane | Negligible | Useful for washing away non-polar impurities.[2] |

| Diethyl Ether | Insoluble | Used as an anti-solvent to precipitate the salt.[2] |

Acid-Base Dissociation (pKa)

Understanding the ionization state is crucial for extraction and coupling protocols.[1]

-

Isoelectric Point (pI): At pH ~9.7, the molecule exists in a zwitterionic state (phenolate/ammonium), which may reduce solubility and cause precipitation.

Synthesis & Quality Control

The synthesis of 3-(Aminomethyl)-4-methylphenol HCl often involves the reduction of 3-cyano-4-methylphenol or the chloromethylation of protected p-cresol derivatives.[1][2]

Analytical Characterization Workflow

To validate the identity and purity of the compound, follow this decision tree.

Figure 2: Analytical decision tree for validating 3-(Aminomethyl)-4-methylphenol HCl.

Key Spectral Features (1H NMR in DMSO-d6)

Applications in Drug Discovery & Bio-labeling

This compound is a "privileged structure" in two main domains:

Fluorescent Dye Synthesis (Rhodamine Derivatives)

It is a key intermediate for 4,7-dichlororhodamine dyes. The aminomethyl group condenses with anhydrides (e.g., 3,6-dichlorotrimellitic anhydride) to form the rhodamine core, while the methyl group restricts rotation, improving quantum yield and spectral sharpness.[2]

-

Protocol Insight: The reaction is typically performed in polyphosphoric acid (PPA) at 160-180°C. The HCl salt is robust enough to withstand these initial conditions before dissolving.[1]

Medicinal Chemistry (Kinase Inhibitors)

The 3-aminomethyl-4-methylphenol motif mimics the tyrosine residue.[1][2]

-

H-Bonding: The phenolic OH can act as a donor/acceptor with hinge region residues.[1]

-

Linker: The aminomethyl arm serves as a flexible tether to extend into the solvent-exposed region or hydrophobic back-pocket of the enzyme.[1][2]

Handling & Safety Protocols

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic ring is susceptible to oxidation (turning pink/brown) upon prolonged exposure to air and light.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

BenchChem . (2025).[3] The Versatility of 3-(Aminomethyl)phenol: A Technical Guide for Organic Synthesis and Drug Discovery. Retrieved from [1]

-

National Institutes of Health (NIH) . (2025). PubChem Compound Summary: 3-Amino-p-cresol (Related Isomer Data). PubChem.[4][5] Retrieved from [1]

-

Herrmann, R., et al. (1999). 4,7-Dichlororhodamine Dyes and their application in DNA sequencing. U.S. Patent 6,017,712. Retrieved from

-

Sigma-Aldrich . (2025).[3] Product Specification: 3-(Aminomethyl)-4-methylphenol.[1][2] Retrieved from [1][2]

Sources

3-(Aminomethyl)-4-methylphenol hydrochloride CAS number 2613382-68-4

Critical Identifier Check: Isomer Alert

Attention Researchers: There is a frequent nomenclature conflict associated with this chemical series.

-

CAS 2613382-68-4 corresponds to 4-(Aminomethyl)-3-methylphenol hydrochloride .[1][2]

-

The isomer 3-(Aminomethyl)-4-methylphenol hydrochloride bears the CAS 2044797-01-3 .

This guide focuses on the specific chemical entity defined by CAS 2613382-68-4 (the 4-aminomethyl, 3-methyl isomer).[1] Please verify your target structure before proceeding with synthesis or procurement.

Executive Summary

4-(Aminomethyl)-3-methylphenol hydrochloride is a bifunctional building block increasingly utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Its value lies in the ortho-methyl effect , where the methyl group at the 3-position restricts the conformational freedom of the phenol ring while metabolically blocking the typically labile ortho-position. This scaffold serves as a critical linker in PROTAC design and a pharmacophore in protein-protein interaction (PPI) inhibitors, particularly in the Menin-MLL inhibitor class.

Chemical Identity & Physicochemical Profile

| Property | Data |

| Systematic Name | 4-(Aminomethyl)-3-methylphenol hydrochloride |

| CAS Number | 2613382-68-4 |

| Molecular Formula | C₈H₁₁NO[1][3] · HCl |

| Molecular Weight | 173.64 g/mol (Salt); 137.18 g/mol (Free Base) |

| SMILES | CC1=C(CN)C=CC(O)=C1.Cl |

| Physical State | Off-white to pale beige crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| pKa (Calc.) | ~9.8 (Phenol), ~10.4 (Amine) |

| Hygroscopicity | Moderate (Store under inert atmosphere) |

Synthetic Methodology & Manufacturing

The synthesis of CAS 2613382-68-4 typically proceeds via two primary routes, depending on the availability of precursors: the Nitrile Reduction route (preferred for scale) or the Reductive Amination route (preferred for diversity).

Route A: Reduction of 4-Hydroxy-2-methylbenzonitrile

This route utilizes 4-hydroxy-2-methylbenzonitrile (CAS 14143-26-1) as the starting material. The nitrile is reduced to the primary amine using catalytic hydrogenation or borane reagents.

-

Reagents: Raney Nickel/H₂ or Borane-THF complex.

-

Mechanism: Stepwise reduction of the C≡N triple bond to the C-N single bond.

-

Purification: The product is isolated as the HCl salt to prevent oxidation of the electron-rich phenol and carbamylation of the amine by atmospheric CO₂.

Route B: Reductive Amination of 4-Hydroxy-2-methylbenzaldehyde

Used when isotopically labeled amines or specific salt forms are required.

-

Precursor: 4-Hydroxy-2-methylbenzaldehyde (CAS 35599-52-1).

-

Reagents: Hydroxylamine (to form oxime) followed by Zn/HCl reduction, or direct reductive amination with Ammonium Acetate/NaCNBH₃.

Synthesis Workflow Visualization

Figure 1: Dual synthetic pathways for CAS 2613382-68-4 via Nitrile Reduction (Top) and Reductive Amination (Bottom).[4]

Applications in Drug Discovery

4.1. Scaffold Analysis: The Ortho-Methyl Advantage

In medicinal chemistry, the 3-methyl group (ortho to the aminomethyl arm) serves two distinct functions:

-

Conformational Lock: It introduces steric strain that biases the rotation of the aminomethyl group, potentially pre-organizing the molecule into a bioactive conformation (reducing entropy penalty upon binding).

-

Metabolic Shielding: It blocks the position ortho to the phenol, a common site for Phase I metabolic oxidation (hydroxylation) or Phase II glucuronidation.

4.2. Key Therapeutic Areas

-

Menin-MLL Interaction Inhibitors: Analogs of this scaffold have been identified in inhibitors disrupting the Menin-MLL protein-protein interaction, a key target in mixed-lineage leukemia. The phenol moiety often mimics specific tyrosine residues in the native peptide binder.

-

PROTAC Linkers: The primary amine allows for facile amide coupling to E3 ligase ligands (e.g., VHL or Cereblon binders), while the phenol provides a handle for ether-linked attachment to the protein of interest (POI) ligand.

Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

Use this protocol to couple CAS 2613382-68-4 to a carboxylic acid-containing scaffold.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

CAS 2613382-68-4 (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

Step-by-Step:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration). Add HATU and stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Addition: Add CAS 2613382-68-4 followed immediately by DIPEA. Note: The solution may turn yellow.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the consumption of the acid.[5]

-

Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[6]

-

Validation: The phenol -OH usually remains unreacted under these conditions unless a large excess of base/reagent is used, but O-acylation is a potential side reaction. If O-acylation occurs, treat the crude with LiOH/THF:H₂O (1:1) for 30 mins to selectively hydrolyze the ester while keeping the amide intact.

Protocol B: Reductive Amination (Aldehyde Coupling)

Use this protocol to alkylate the amine.

Reagents:

-

Aldehyde partner (1.0 equiv)

-

CAS 2613382-68-4 (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic)[3]

-

DCM or DCE

Step-by-Step:

-

Imine Formation: Mix the aldehyde and CAS 2613382-68-4 in DCE. Add DIPEA (1.0 equiv) to neutralize the HCl salt. Stir for 1 hour.

-

Reduction: Add STAB in one portion. Stir overnight at RT.

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Handling, Stability & Safety

-

Storage: Store at 2–8°C in a tightly sealed container. The HCl salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in accurate weighing.

-

Oxidation Sensitivity: Phenols are prone to oxidation (turning pink/brown) upon prolonged exposure to air and light. Store under nitrogen or argon if possible.

-

Safety:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust inhalation.[7]

-

References

-

PubChem. (2025). Compound Summary for CAS 2613382-68-4. National Library of Medicine. [Link]

-

Borkin, D., et al. (2015). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry. [Link]

-

Common Organic Chemistry. (2021). Standard Protocols for Reductive Amination. [Link]

Sources

- 1. 696-60-6|4-Hydroxybenzylamine|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. researchgate.net [researchgate.net]

- 4. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2021258159A1 - Haloallylamine dual amine oxidase inhibitors - Google Patents [patents.google.com]

- 6. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 30757-50-7 | 4-Hydroxyphthalonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Aminomethyl)-4-methylphenol Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Aminomethyl)-4-methylphenol hydrochloride, a key intermediate with potential applications in pharmaceutical and materials science. This document outlines a plausible and detailed synthetic pathway, drawing upon established chemical transformations. Furthermore, it details the analytical techniques required for the thorough characterization and quality control of the synthesized compound. This guide is intended to serve as a valuable resource for researchers engaged in the design and execution of synthetic organic chemistry and drug discovery programs.

Introduction: Significance and Applications

3-(Aminomethyl)-4-methylphenol and its hydrochloride salt are valuable molecular building blocks. The presence of a primary aminomethyl group, a phenolic hydroxyl group, and a substituted aromatic ring provides a versatile scaffold for the synthesis of a wide range of more complex molecules. While specific applications are still under exploration in many areas, the structural motifs present in this compound suggest its potential utility in the development of:

-

Pharmaceutical Agents: The aminophenol substructure is found in a variety of biologically active compounds. The primary amine allows for the facile introduction of diverse functionalities through amide bond formation, reductive amination, and other N-alkylation reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery.

-

Polymer Science: As a bifunctional monomer, it can be incorporated into polymers such as polyamides and polyimides, potentially imparting unique thermal and mechanical properties.

-

Ligand Synthesis: The molecule can serve as a precursor for the synthesis of custom ligands for metal catalysis or coordination chemistry.

This guide provides a robust framework for the reliable synthesis and comprehensive characterization of this important chemical entity.

Strategic Approach to Synthesis

A direct, one-pot synthesis of 3-(Aminomethyl)-4-methylphenol is not readily found in the literature. Therefore, a multi-step synthetic approach is necessary. The most logical and efficient strategy involves the introduction of a functional group at the 3-position of 4-methylphenol that can be readily converted to an aminomethyl group. A plausible and well-precedented route involves the reduction of a nitrile (cyano) group. This pathway offers high yields and predictable outcomes.

The proposed synthetic pathway is as follows:

Figure 1: Proposed synthetic pathway for 3-(Aminomethyl)-4-methylphenol hydrochloride.

This multi-step synthesis is designed to be robust and scalable, utilizing well-established and high-yielding chemical transformations.

Detailed Experimental Protocols

Step 1: Formylation of 4-Methylphenol to 3-Formyl-4-methylphenol

The introduction of a formyl group onto the phenolic ring is a critical first step. The Duff reaction, which utilizes hexamethylenetetramine in an acidic medium, is a suitable method for the ortho-formylation of phenols[1].

Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 4-methylphenol (1.0 eq.), hexamethylenetetramine (1.5 eq.), and trifluoroacetic acid as the solvent.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Formyl-4-methylphenol.

Causality of Experimental Choices:

-

Hexamethylenetetramine: Serves as the formylating agent precursor.

-

Trifluoroacetic Acid: Acts as both a solvent and a catalyst for the reaction.

-

Aqueous Workup and Extraction: Necessary to remove the acid and other water-soluble byproducts.

-

Column Chromatography: Essential for isolating the desired product from any unreacted starting material and regioisomeric byproducts.

Step 2: Conversion of 3-Formyl-4-methylphenol to 3-Cyano-4-methylphenol

The conversion of the aldehyde to a nitrile can be achieved in a two-step, one-pot procedure involving the formation of an oxime followed by dehydration.

Protocol:

-

Dissolve 3-Formyl-4-methylphenol (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and pyridine.

-

Add hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate or pyridine to the solution.

-

Stir the mixture at room temperature until the formation of the oxime is complete (monitor by TLC).

-

To the reaction mixture, add a dehydrating agent such as acetic anhydride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the dehydration is complete (monitor by TLC).

-

Carefully quench the reaction by pouring it into ice water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-Cyano-4-methylphenol.

Causality of Experimental Choices:

-

Hydroxylamine Hydrochloride: Reacts with the aldehyde to form the intermediate oxime.

-

Base (Pyridine/Sodium Acetate): Neutralizes the HCl generated from hydroxylamine hydrochloride.

-

Dehydrating Agent: Promotes the elimination of water from the oxime to form the nitrile.

-

Controlled Temperature Addition: Important for managing the exothermicity of the dehydration reaction.

Step 3: Reduction of 3-Cyano-4-methylphenol to 3-(Aminomethyl)-4-methylphenol

The reduction of the nitrile to a primary amine is a key transformation. This can be effectively achieved by catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride (LAH). Catalytic hydrogenation is often preferred for its milder reaction conditions and easier work-up.

Protocol (Catalytic Hydrogenation):

-

In a Parr hydrogenation apparatus or a similar setup, dissolve 3-Cyano-4-methylphenol (1.0 eq.) in a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF).

-

Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 wt. %) or Raney Nickel[2].

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi)[2].

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst[3].

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(Aminomethyl)-4-methylphenol. The product may be used directly in the next step or purified by recrystallization if necessary.

Causality of Experimental Choices:

-

Catalyst (Pd/C or Raney Nickel): Provides a surface for the hydrogenation reaction to occur.

-

Hydrogen Gas: The reducing agent.

-

Solvent: Must be inert to the reaction conditions and able to dissolve the starting material.

-

Celite Filtration: A standard and effective method for removing fine, solid catalysts from a reaction mixture[3].

Step 4: Formation of 3-(Aminomethyl)-4-methylphenol Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Protocol:

-

Dissolve the crude or purified 3-(Aminomethyl)-4-methylphenol in a minimal amount of a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold solvent to remove any impurities.

-

Dry the product under vacuum to yield 3-(Aminomethyl)-4-methylphenol hydrochloride as a solid.

Causality of Experimental Choices:

-

HCl Solution: Provides the proton and chloride ion to form the salt.

-

Cooling: Decreases the solubility of the salt, promoting precipitation and maximizing yield.

-

Washing with Cold Solvent: Removes residual impurities without dissolving a significant amount of the desired product.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-(Aminomethyl)-4-methylphenol hydrochloride. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Expected Value/Observation |

| Appearance | White to off-white solid |

| Melting Point (°C) | To be determined experimentally |

| Solubility | Soluble in water, methanol |

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 3-(Aminomethyl)-4-methylphenol hydrochloride.

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. The expected chemical shifts (in ppm, referenced to TMS) in a solvent like DMSO-d₆ are:

-

Aromatic Protons (Ar-H): ~6.5-7.5 ppm (multiple signals, complex splitting pattern).

-

Phenolic Hydroxyl Proton (Ar-OH): A broad singlet, typically >9.0 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet, typically >8.0 ppm.

-

Benzylic Protons (-CH₂-NH₃⁺): A singlet or a multiplet around 4.0 ppm.

-

Methyl Protons (Ar-CH₃): A singlet around 2.0-2.5 ppm.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ are:

-

Aromatic Carbons: 110-160 ppm.

-

Benzylic Carbon (-CH₂-NH₃⁺): ~40-50 ppm.

-

Methyl Carbon (Ar-CH₃): ~15-20 ppm.

-

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands (in cm⁻¹) are:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Phenol) | 3200-3600 (broad) |

| N-H Stretch (Ammonium) | 2800-3200 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1000-1250 |

| C-O Stretch (Phenol) | 1200-1300 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 3-(Aminomethyl)-4-methylphenol, the expected molecular ion peak [M]⁺ would be at m/z = 137.18. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Workflow for Characterization

Figure 2: A typical workflow for the comprehensive characterization of the synthesized compound.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All reactions should be performed in a well-ventilated fume hood.

-

Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of 3-(Aminomethyl)-4-methylphenol hydrochloride. By following the outlined protocols and analytical methods, researchers can reliably produce and validate this valuable chemical intermediate. The provided rationale for experimental choices and the comprehensive characterization workflow are designed to ensure the synthesis of a high-purity compound suitable for a range of research and development applications.

References

-

PrepChem. (n.d.). Synthesis of 3-amino-4-methylphenol. Retrieved from [Link]

-

LookChem. (n.d.). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Retrieved from [Link]

-

Curly Arrow. (2010, March 31). Catalytic Hydrogenation Part III - More Tips and Tricks. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: 3-(Aminomethyl)-4-methylphenol Hydrochloride in Pharmaceutical Synthesis

Topic: 3-(Aminomethyl)-4-methylphenol hydrochloride as a pharmaceutical intermediate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

3-(Aminomethyl)-4-methylphenol hydrochloride (CAS 1243358-81-7) is a high-value bifunctional building block utilized in the synthesis of bioactive small molecules.[1] Its structure features an electron-rich phenolic core and a primary benzylamine handle, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and adrenergic receptor ligands . This guide provides a comprehensive technical overview, including stability data, a validated synthesis protocol via reductive amination, and a standardized HPLC analytical method.

Chemical Profile & Handling

Compound Identity[2][3]

-

IUPAC Name: 3-(Aminomethyl)-4-methylphenol hydrochloride

-

CAS Number: 1243358-81-7[1]

-

Molecular Formula: C₈H₁₁NO · HCl

-

Molecular Weight: 173.64 g/mol (salt form)

-

Structural Features:

-

Phenolic Hydroxyl (-OH): H-bond donor/acceptor; susceptible to oxidative coupling if not protected.

-

Aminomethyl (-CH₂NH₂): Primary amine; highly reactive nucleophile for amide coupling, reductive amination, or sulfonylation.

-

Ortho-Methyl Group: Provides steric bulk, influencing the conformational lock of the final drug molecule.

-

Stability and Storage

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic.

-

Oxidation Sensitivity: The electron-rich phenol ring makes the free base prone to oxidation (browning) upon exposure to air.

-

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or clumping.

Synthesis Protocol: Reductive Amination Route

While industrial routes may utilize chloromethylation (Blanc reaction), that approach involves carcinogenic intermediates (bis(chloromethyl)ether). For R&D and pilot-scale synthesis, we recommend the Reductive Amination of 3-Hydroxy-4-methylbenzaldehyde . This route is safer, cleaner, and yields higher purity.

Reaction Scheme

Precursor: 3-Hydroxy-4-methylbenzaldehyde Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN) Solvent: Methanol (MeOH)

Step-by-Step Methodology

Step 1: Imine Formation

-

Charge a reaction vessel with 3-Hydroxy-4-methylbenzaldehyde (1.0 equiv) and Methanol (10 volumes).

-

Add Ammonium Acetate (10.0 equiv) in one portion.

-

Stir the mixture at 20–25°C for 2 hours .

-

Checkpoint: Monitor by TLC or LC-MS for the disappearance of the aldehyde peak. The formation of the imine intermediate is often equilibrium-driven.

-

Step 2: Reduction

-

Cool the reaction mixture to 0°C .

-

Slowly add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise over 30 minutes. Caution: Vent toxic HCN gas if acidic conditions are present; maintain basic/neutral pH.

-

Allow the mixture to warm to room temperature and stir for 12–16 hours .

Step 3: Work-up and Salt Formation

-

Quench the reaction with 1N HCl (carefully, to pH < 2) to decompose excess hydride.

-

Concentrate the methanol under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (to remove non-basic impurities). Discard the organic layer.

-

Basify the aqueous layer to pH > 10 using NaOH (aq) .

-

Extract the product (free base) into Dichloromethane (DCM) (3x).

-

Dry the combined DCM layers over Na₂SO₄ and filter.

-

Salt Formation: Add 4M HCl in Dioxane (1.1 equiv) dropwise to the DCM solution at 0°C. The white precipitate (Product) forms immediately.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Visualization

Figure 1: Step-by-step workflow for the reductive amination synthesis route.

Application: Amide Coupling Protocol

This intermediate is frequently used to link a phenolic "warhead" to a scaffold via an amide bond. The following protocol ensures minimal phenolic interference.

Reagents:

Protocol:

-

Dissolve R-COOH (1.0 equiv) in dry DMF.

-

Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes to activate the acid.

-

Add 3-(Aminomethyl)-4-methylphenol HCl (1.0 equiv) and an additional 1.0 equiv of DIPEA (to neutralize the HCl salt).

-

Stir at Room Temperature for 4–6 hours.

-

Expert Tip: The phenolic -OH is a poor nucleophile compared to the primary amine -CH₂NH₂. Protection of the phenol is usually not required if stoichiometric HATU is used, as the amide forms preferentially.

-

Analytical Quality Control (HPLC Method)[1]

Accurate quantification is critical due to the compound's potential for oxidation. This method is adapted for the separation of aminomethyl-phenols.[5][6]

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV @ 220 nm (Amide/Amine absorption) and 275 nm (Phenol absorption) |

| Injection Vol | 5 µL |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 10.0 | 40 | 60 |

| 12.0 | 5 | 95 |

| 15.0 | 95 | 5 |

Quality Control Decision Tree

Figure 2: Quality Control decision matrix for raw material acceptance.

References

-

Sigma-Aldrich. 3-(Aminomethyl)-4-methylphenol Product Page. Retrieved from (Verified availability of CAS 1243358-81-7).

-

BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol. Application Note B2587489.[6] Retrieved from .[6]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1243358-81-7. Retrieved from .

- Organic Syntheses.Reductive Amination Procedures (General Protocols). Org. Synth. 2002, 79, 176. DOI: 10.15227/orgsyn.079.0176.

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Adrenergic Agonists. (General reference for aminomethyl-phenol scaffolds in drug design).

Sources

3-(Aminomethyl)-4-methylphenol hydrochloride as a building block in organic synthesis

Application Note: Strategic Utilization of 3-(Aminomethyl)-4-methylphenol Hydrochloride in Medicinal Chemistry

Executive Summary

3-(Aminomethyl)-4-methylphenol hydrochloride is a high-value bifunctional building block distinguished by its specific 1,3,4-substitution pattern.[1][2][3][4] Unlike its ortho-substituted counterparts (which readily cyclize to benzoxazines), this meta-aminomethyl phenol provides a rigid aromatic spacer that positions the hydrogen-bond donor (phenol) and acceptor/cationic center (amine) in a geometry ideal for probing disjointed binding pockets in kinases and GPCRs.[1][2][4] This guide outlines the strategic handling, chemoselective functionalization, and synthetic workflows for integrating this motif into drug discovery campaigns.

Chemical Profile & Strategic Value

Medicinal Chemistry Utility:

-

Scaffold Hopping: The meta-relationship prevents the formation of internal hydrogen bond networks often seen in ortho-isomers, maintaining a higher polarity profile for water solubility.[1][2][3][4][8]

-

Fragment-Based Design: It serves as a "linker fragment" capable of growing in two distinct vectors.[1][2][3][4][8] The phenolic OH can engage in H-bonding or be capped (ethers) to reach hydrophobic pockets, while the amine serves as a vector for amide/sulfonamide diversification.[1][2][3][4][8]

-

Metabolic Stability: The C4-methyl group blocks the para-position relative to the phenol, preventing rapid oxidative metabolism (e.g., quinone formation) at that site.[1][2][3][4][8]

Handling & Storage Protocols

Physical State: White to off-white crystalline solid (HCl salt).[2][4][8] Stability: Hygroscopic.[2][3][4][8] The HCl salt is stable to oxidation, whereas the free base is prone to air oxidation (browning) over time.[1][2][3][4][8]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate before opening.

-

Solubility: Highly soluble in water, DMSO, and Methanol.[1][2][3][4][8] Sparingly soluble in DCM or Toluene unless neutralized.[1][2][3][4][8]

-

Base Neutralization: As an HCl salt, the amine is protonated (

).[2][3][4][8] For nucleophilic reactions, at least 1.0 equivalent of a tertiary base (DIPEA, TEA) is required to liberate the free amine.[2][3][4][8]

Synthetic Modules & Protocols

Module A: Chemoselective N-Functionalization

Objective: Derivatize the aliphatic amine without affecting the phenolic hydroxyl.[1][2][3]

Rationale: The primary aliphatic amine is significantly more nucleophilic than the phenol.[1][2][3][4][8] Under neutral to mildly basic conditions (pH 8-9), the amine reacts preferentially with electrophiles (acid chlorides, NHS-esters).[1][2][3][4]

Protocol 1: Selective Amide Coupling (HATU Method)

-

Activation: In a round-bottom flask, dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[2][3][4][8] Stir for 5 minutes at RT to form the active ester.

-

Addition: Add 3-(Aminomethyl)-4-methylphenol HCl (1.0 equiv) directly as a solid or dissolved in minimal DMF.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3][4][8]

-

Workup: Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine/HATU byproducts) and Brine.[2][3][4][8] The phenol remains protonated and stays in the organic layer.[1][2][3][4][8]

-

Purification: Flash chromatography (MeOH/DCM gradient).

Self-Validating Check:

-

LC-MS: Product peak should show M+1 corresponding to the amide.[1][2][3][4][8]

-

NMR: The methylene protons (

) typically shift downfield (~4.0 ppm to ~4.4 ppm) upon acylation.[1][2]

Module B: O-Alkylation (Ether Synthesis)

Objective: Functionalize the phenol.[2][4][8] This typically requires prior protection of the amine to prevent over-alkylation (quaternization).[1][2][3][4]

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Pre-requisite: Protect the amine as a Boc-carbamate (using

-

Setup: Dissolve N-Boc-3-(aminomethyl)-4-methylphenol (1.0 equiv) in anhydrous Acetone or DMF.

-

Deprotonation: Add

(2.0 equiv) or -

Alkylation: Add the alkyl halide (1.1 equiv).[2][3][4][8] Heat to 60°C for 4–12 hours.

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1][2][3][4][8] Partition between EtOAc and Water.[1][2][3][4][8]

-

Deprotection (Optional): Treat with 4M HCl in Dioxane to reveal the amine for subsequent steps.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways for utilizing this building block, highlighting the decision points for protection strategies.

Figure 1: Divergent synthetic workflow for 3-(Aminomethyl)-4-methylphenol showing kinetic control vs. protection group strategies.

Troubleshooting & Optimization (Senior Scientist Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amide Coupling | Phenol competing for electrophile.[1][2][4][8] | Ensure reaction pH is < 9.[1][2][3][4][8] Phenol pKa is ~10; Amine pKa is ~9.[1][2][3][4][8] Use stoichiometric base (DIPEA) rather than excess inorganic base.[2][3][4][8] |

| Incomplete Solubility | HCl salt aggregation.[1][2][3][4][8] | Pre-dissolve the HCl salt in DMSO or MeOH before adding to the less polar reaction mixture (DCM/THF).[1][2][3][4][8] |

| O-Alkylation Stalled | Steric hindrance from ortho-methyl. | The C4-methyl group provides steric bulk.[1][2][3][4][8] Switch to |

| Oxidation/Color Change | Quinone methide formation (rare but possible).[2][3][4][8] | Always work under inert atmosphere ( |

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Mannich Bases)

-

General Amide Coupling Protocols

-

Phenolic Alkylation Strategies

Sources

- 1. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google Patents [patents.google.com]

- 2. 4-Amino-m-cresol | C7H9NO | CID 17819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Amino-p-cresol | C7H9NO | CID 17820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3 4-methylphenol | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-(Aminomethyl)-4-methylphenol - Lead Sciences [lead-sciences.com]

- 7. 3-(Aminomethyl)-4-methylphenol - Lead Sciences [lead-sciences.com]

- 8. fishersci.com [fishersci.com]

Protocol for the synthesis of 3-(Aminomethyl)-4-methylphenol hydrochloride

Application Note: Scalable Synthesis of 3-(Aminomethyl)-4-methylphenol Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(Aminomethyl)-4-methylphenol hydrochloride (CAS: 2044797-01-3). Unlike the ortho-substituted Mannich base (2-aminomethyl isomer) often obtained via direct aminomethylation of p-cresol, this specific meta-isomer requires a directed synthetic strategy. The protocol utilizes a high-yielding palladium-catalyzed cyanation of 3-bromo-4-methylphenol followed by a chemoselective nitrile reduction. This route ensures regiochemical purity and avoids the formation of inseparable isomeric mixtures common in direct electrophilic aromatic substitution approaches.

Retrosynthetic Analysis

The target molecule features an aminomethyl group at the 3-position, which is meta to the directing hydroxyl group and ortho to the methyl group. Direct functionalization of 4-methylphenol (p-cresol) typically occurs at the 2-position (ortho to the phenol) due to the strong ortho/para directing effect of the hydroxyl group. Therefore, a precursor with a pre-installed halogen at the 3-position is selected to guarantee regiocontrol.

Strategic Disconnection:

-

C-N Disconnection: The primary amine is derived from a nitrile precursor.

-

C-C Disconnection: The nitrile is introduced via Pd-catalyzed cyanation of an aryl bromide.

-

Starting Material: 3-Bromo-4-methylphenol (commercially available).

Figure 1: Retrosynthetic strategy avoiding regioselectivity issues of direct aminomethylation.

Experimental Protocol

Stage 1: Synthesis of 3-Cyano-4-methylphenol

Also known as 5-hydroxy-2-methylbenzonitrile.

This step utilizes a palladium-catalyzed cyanation (Rosenmund-von Braun equivalent) using Zinc Cyanide (

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Bromo-4-methylphenol | 1.0 | Substrate |

| Zinc Cyanide (

Procedure:

-

Setup: In a dry Schlenk flask or pressure vial equipped with a magnetic stir bar, charge 3-Bromo-4-methylphenol (1.0 equiv),

(0.6 equiv), -

Inert Atmosphere: Evacuate the flask and backfill with Argon or Nitrogen (repeat 3 times) to ensure an oxygen-free environment.

-

Solvation: Add anhydrous DMF via syringe under inert flow.

-

Reaction: Seal the vessel and heat to 120°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. The starting bromide (

) should disappear, and the more polar nitrile ( -

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Critical Step: Filter the biphasic mixture through a pad of Celite to remove zinc salts and palladium residues. Wash the pad with EtOAc.

-

Separate the layers.[1][2] Wash the organic layer with 1M HCl (to remove DMF traces), then saturated

, and finally brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (

, gradient 10%-

Yield Target: 85–92%

-

Appearance: Off-white to pale yellow solid.

-

Stage 2: Reduction to 3-(Aminomethyl)-4-methylphenol

Nitrile reduction is best performed using Hydrogenation with Raney Nickel. This method prevents the formation of secondary amines (dimers) when ammonia is present.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Cyano-4-methylphenol | 1.0 | Substrate |

| Raney Nickel (Slurry) | 20 wt% | Catalyst |

| Ammonia in Methanol (7N) | Solvent | Solvent/Suppressant |

| Hydrogen Gas (

Procedure:

-

Safety Note: Raney Nickel is pyrophoric when dry. Handle under water or solvent at all times.

-

Setup: In a hydrogenation vessel (Parr shaker or autoclave), add the nitrile substrate dissolved in 7N

in Methanol (approx. 10 mL/g substrate). -

Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 20% by weight of substrate).

-

Hydrogenation: Seal the vessel, purge with

(3x), then purge with -

Reaction: Shake/stir at room temperature for 6–12 hours. Monitor by HPLC or TLC (Nitrile spot disappears; basified Ninhydrin stain shows amine).

-

Workup:

-

Caution: Purge vessel with

. Filter the mixture through a Celite pad under an inert blanket (keep wet with MeOH) to remove the catalyst. -

Concentrate the filtrate to dryness to obtain the crude free base amine.

-

Stage 3: Hydrochloride Salt Formation

Isolating the amine as the HCl salt ensures long-term stability and simplifies handling.

Procedure:

-

Dissolve the crude free base from Stage 2 in a minimal amount of anhydrous Ethanol or Dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Dropwise add 4M HCl in Dioxane (1.5 equiv) or concentrated aqueous HCl.

-

A white precipitate should form immediately.

-

Stir at 0°C for 30 minutes, then add Diethyl Ether (

) to maximize precipitation. -

Filtration: Filter the solid, wash with cold

, and dry under high vacuum.

Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis and isolation.

Quality Control & Analytical Data

Expected Analytical Specifications:

-

Appearance: White to off-white crystalline solid.

-

Purity (HPLC): >98% (area).[3]

-

NMR (400 MHz, DMSO-

- 9.8 (s, 1H, -OH)

-

8.2 (br s, 3H,

- 7.15 (d, 1H, Aryl-H5)

- 6.85 (d, 1H, Aryl-H2)

- 6.70 (dd, 1H, Aryl-H6)

-

4.05 (q, 2H,

-

2.20 (s, 3H,

-

Mass Spectrometry (ESI+): Calculated for

; Found 138.1.

Safety & Handling

-

Cyanide Hazard: Although

is less volatile than NaCN, it releases HCN upon contact with strong acids. All cyanation reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to quench spills. -

Hydrogenation: High-pressure hydrogen presents an explosion risk. Ensure the autoclave is pressure-tested. Raney Nickel is pyrophoric; never let it dry out in air.

-

Phenols: The starting material and product are phenols, which can cause chemical burns. Wear appropriate PPE (gloves, goggles, lab coat).

References

-

Cyanation Methodology: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, vol. 60, no. 13, 1995, pp. 4324-4330. Link

-

Nitrile Reduction: Gowda, S., et al. "Reductive transformation of nitriles to amines." Organic Preparations and Procedures International, vol. 32, no. 4, 2000, pp. 397-401. Link

-

Target Compound Data: PubChem Compound Summary for CID 58169229, 3-(Aminomethyl)-4-methylphenol. Link

Sources

Application Note: Advanced Polymer Architectures using 3-(Aminomethyl)-4-methylphenol Hydrochloride

[1][2][3][4]

Executive Summary

This technical guide details the utilization of 3-(Aminomethyl)-4-methylphenol hydrochloride (CAS: 103958-39-0) as a strategic bifunctional monomer in high-performance polymer synthesis.[1][2][3][4] Unlike simple aminophenols, this molecule features a benzylic amine (aminomethyl group) positioned ortho to the phenolic hydroxyl group.[3][5] This specific geometry facilitates unique intramolecular hydrogen bonding and reactivity patterns, making it an ideal precursor for polybenzoxazines , latent epoxy curing agents , and functionalized thermoplastics .[3][5]

Key Technical Advantages:

-

Dual Functionality: Contains both a nucleophilic primary amine and an acidic phenolic moiety.[4]

-

Ortho-Effect: The 1,3-relationship (with the methyl group at 4) allows for the formation of stable six-membered heterocycles (benzoxazines) upon reaction with formaldehyde.[1][2][3]

-

Salt Stability: Supplied as the hydrochloride salt to prevent oxidative degradation (browning) common to free aminophenols.[2][3][4]

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 3-(Aminomethyl)-4-methylphenol hydrochloride |

| Molecular Formula | |

| Molecular Weight | 173.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; Insoluble in non-polar organics (until neutralized) |

| pKa (approx) | ~9.8 (Phenol), ~10.6 (Amine) |

Safety Warning: This compound is a phenol derivative.[2][4] It is corrosive to skin and eyes and toxic if swallowed.[4] All procedures below must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Module 1: Pre-Activation (De-salting Protocol)[2][3][4]

Context: The hydrochloride salt form inhibits nucleophilic attack.[4] For polymerization reactions (except latent curing), the free base must be liberated.[3][4][5]

The "In-Situ" vs. "Isolation" Decision:

-

Choose Isolation if synthesizing precise monomers (e.g., Benzoxazines) to ensure stoichiometry.

-

Choose In-Situ if using as a modifier in aqueous/alcoholic systems.[1][2][4]

Protocol A: Isolation of the Free Base

-

Dissolution: Dissolve 10.0 g (57.6 mmol) of the HCl salt in 50 mL of deionized water. The solution will be acidic (pH ~2-3).[2][3][4]

-

Neutralization: Slowly add saturated aqueous

(sodium bicarbonate) while stirring until pH reaches 8-9. Note: Avoid strong bases like NaOH if possible to prevent phenolate formation, which complicates extraction.[3][5] -

Extraction: Extract the aqueous layer three times with 50 mL of Ethyl Acetate (EtOAc). The free amine is organic-soluble.[2][3][4]

-

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Recovery: Filter and remove solvent via rotary evaporation at 40°C.

Module 2: High-Performance Polybenzoxazine Synthesis

Scientific Rationale: Polybenzoxazines are a class of phenolic resins that exhibit near-zero shrinkage and high thermal stability.[2][4] 3-(Aminomethyl)-4-methylphenol is a "privileged structure" for this because it contains the phenol and amine in the correct orientation to form the oxazine ring with the addition of only formaldehyde [1].[1][3]

Experimental Workflow

Objective: Synthesis of a functionalized benzoxazine monomer (intra- or intermolecular).

-

Reactants:

-

Procedure:

-

Dissolve the free base in Toluene (10 mL/g).

-

Heat to reflux (110°C) using a Dean-Stark trap to remove the water generated by condensation.[3][4]

-

Mechanism:[1][2][3][4][5] The amine reacts with formaldehyde to form an imine/hemiaminal, which then undergoes Mannich condensation with the phenolic position to close the oxazine ring.[3]

-

-

Polymerization (Curing):

Visualization: Benzoxazine Formation Pathway[1][2][3][4]

Caption: Transformation from stable salt to high-performance thermoset via Mannich condensation.

Module 3: Latent Epoxy Curing Agent[1][2][3][4]

Scientific Rationale: Amines cure epoxy resins by nucleophilic attack on the epoxide ring.[4] However, mixing free amines with epoxy leads to immediate curing (short pot life).[3][4][5] By using the HCl salt form directly , the amine is "blocked."[3][5] It only becomes active when heated sufficiently to dissociate the salt or when a basic accelerator is triggered [2].[4]

Formulation Protocol

-

Resin Base: Bisphenol A Diglycidyl Ether (DGEBA, e.g., Epon 828).[2][3][4][5]

-

Hardener: 3-(Aminomethyl)-4-methylphenol hydrochloride (micronized powder).[1][2][4]

-

Dispersion:

-

Curing Profile:

-

Latency: Stable at 25°C for >3 months.

-

Activation: Heat to 120°C–150°C. The salt dissociates; the phenolic group catalyzes the ring opening, and the amine crosslinks the system.[3]

-

Module 4: Post-Polymerization Functionalization[1][2][3][4]

Scientific Rationale: This molecule can be used to append phenolic functionality to a polymer backbone that contains electrophiles (e.g., acid chlorides or isocyanates).[2][3][4][5] The aliphatic amine is significantly more nucleophilic than the phenol, allowing for selective reaction [3].[3][5]

Protocol: Selective Amine Attachment

Target: Functionalizing a Polyurethane Prepolymer (Isocyanate-terminated).

-

Setup: Dissolve isocyanate-terminated prepolymer in anhydrous DMF.

-

Addition: Add 3-(Aminomethyl)-4-methylphenol (Free Base) at 0°C.

-

Stoichiometry: 1:1 ratio of Amine:NCO.[4]

-

-

Selectivity Control: Maintain low temperature (0-5°C). The aliphatic amine reacts rapidly with -NCO to form a urea linkage.[4] The phenolic -OH remains unreacted due to lower nucleophilicity and steric hindrance from the methyl group.[3][4]

-

Outcome: A polymer chain terminated with reactive phenol groups, available for secondary crosslinking (e.g., with diazonium salts or further epoxy curing).[2][3][4][5]

Visualization: Reactivity Hierarchy

Caption: Kinetic selectivity allows the amine to anchor the molecule while reserving the phenol for later curing.[2][3][5]

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in De-salting | Incomplete neutralization or water solubility.[1][2][4] | Ensure pH is ~9.[4][5] Saturate aqueous phase with NaCl (salting out) to drive the organic amine into EtOAc.[3][4] |

| Pre-mature Gelation (Epoxy) | Salt particles too coarse or moisture present.[2][3][4] | Micronize salt to <10µm.[2][4] Dry all fillers.[4][5] Ensure epoxy resin is moisture-free.[1][2][4] |

| Benzoxazine not forming | Inefficient water removal.[2][4][5] | Use a Dean-Stark trap or molecular sieves.[1][2][4] Water inhibits the ring closure equilibrium.[4] |

| Darkening of Product | Oxidation of the phenol/amine.[4] | Perform all reactions under Nitrogen or Argon atmosphere.[2][4][5] |

References

-

Ishida, H., & Agag, T. (2011).[3][4][5] Handbook of Benzoxazine Resins. Elsevier.[4][5] (Describes the general mechanism of Mannich condensation for benzoxazine synthesis using phenolic amines).

-

Pham, H. Q., & Marks, M. J. (2005).[3][4][5] Epoxy Resins. In Ullmann's Encyclopedia of Industrial Chemistry. (Details the use of latent amine salts and phenolic accelerators in epoxy curing). [3][4]

-

Tyman, J. H. P. (1996).[2][3][4][5] Synthetic and Natural Phenols.[2][4] Elsevier.[4][5] (Provides background on the reactivity differences between benzylic amines and phenols).

-

PubChem. (2023).[2][3][4] Compound Summary for CID 126796935: 3-(Aminomethyl)-4-methylphenol hydrochloride.[1][2][3][4] National Library of Medicine.[4] [3][4]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Aminomethyl)-4-methylphenol Hydrochloride

[1]

Ticket ID: PUR-3AM4MP-HCl Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification, Salt Stoichiometry, and Oxidation Management[1]

Executive Summary

Purifying 3-(Aminomethyl)-4-methylphenol hydrochloride presents a dual challenge: managing the amphoteric nature of the molecule (containing both an acidic phenol and a basic benzylamine) and preventing oxidative degradation .[1] As a hydrochloride salt, the compound is stabilized, but impurities from synthesis (often reduction of 3-hydroxy-4-methylbenzonitrile or amide precursors) and "pinking" caused by quinone formation require a rigorous, inert-atmosphere recrystallization strategy.[1]

This guide provides a self-validating purification protocol designed to achieve >98% purity suitable for pharmaceutical intermediates.

Module 1: The Recrystallization Matrix

Core Directive: The hydrochloride salt is highly polar. The most common failure mode is "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] We utilize a solvent/anti-solvent system to control supersaturation.

Recommended Solvent Systems

| System | Composition (v/v) | Application | Pros | Cons |

| Primary | Isopropanol (iPrOH) | General Purification | Good solubility differential; moderate boiling point.[1] | May require cooling to -20°C for max yield.[1] |

| Secondary | MeOH / Et₂O | High Purity / difficult crystals | Methanol dissolves the salt; Ether forces precipitation. | Ether is highly flammable; requires careful addition. |

| Rescue | EtOH / EtOAc | Oiling Out Issues | Ethyl Acetate acts as a gentler anti-solvent than Ether. | Lower yield; product may retain solvent. |

Protocol A: The Isopropanol Method (Standard)

Use this for crude material with >85% purity.

-

Dissolution: Suspend crude solid in Isopropanol (10 mL/g) . Heat to reflux (82°C).[1]

-

Checkpoint: If the solid does not dissolve completely at reflux, add Methanol dropwise until clear.

-

-

Hot Filtration: While boiling, filter through a sintered glass funnel (pre-heated) to remove inorganic salts (e.g., NaCl, NH₄Cl) or insoluble polymers.

-

Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1]

-

Crystallization: If no crystals form at 25°C, transfer to a -20°C freezer for 12 hours.

-

Isolation: Filter the white needles under Nitrogen. Wash with cold Diethyl Ether .

-

Drying: Dry under vacuum (<5 mmHg) at 40°C over P₂O₅.

Visualization: Recrystallization Logic Flow

Caption: Decision tree for solvent selection and thermal cycling to maximize yield and prevent oiling out.

Module 2: Troubleshooting Color (Oxidation)

User Issue: "My product is turning pink/brown during filtration." Root Cause: Phenolic amines are prone to auto-oxidation, forming quinones or iminoquinones .[1] This is accelerated by high pH and trace metals.

The De-Colorization Protocol (Charcoal Treatment)

Perform this step during the "Hot Filtration" phase of Module 1.

-

Deoxygenation: Sparge the recrystallization solvent with Nitrogen for 15 minutes before heating.

-

Charcoal Addition: Once the solid is dissolved at reflux, add Activated Carbon (5-10 wt%) .[1]

-

Critical: Do not add charcoal to a boiling solution; it will boil over. Cool slightly, add charcoal, then reheat.

-

-

Digestion: Stir at reflux for 15 minutes.

-

Filtration: Filter hot through a Celite (diatomaceous earth) pad.[1] The filtrate should be colorless or pale yellow.

-

Acidification: Add 1-2 drops of conc. HCl to the filtrate to ensure the pH remains < 2. This suppresses phenol oxidation.[1][2][3]

Visualization: Impurity Fate Mapping

Caption: Mechanism of impurity removal.[1][4] Quinones adsorb to carbon; insolubles are mechanically trapped by Celite.

Module 3: Salt Stoichiometry & Hygroscopicity

User Issue: "The melting point is broad (e.g., 140-160°C)." Root Cause: This usually indicates either wet solvent or non-stoichiometric HCl (partial free base).[1]

Verification Steps

-

Silver Nitrate Test: Dissolve a small sample in water and add AgNO₃. A heavy white precipitate confirms the presence of chloride.

-

pH Check: Dissolve 10 mg in 1 mL water. pH should be acidic (~3-4).[1] If neutral, you have the free base or a zwitterion.

-

Resalting (If necessary):

Frequently Asked Questions (FAQ)

Q1: Can I use water for recrystallization?

-

A: Generally, no . While the HCl salt is water-soluble, recovering it requires boiling off water (energy-intensive) or lyophilization.[1] Water also promotes hydrolysis and oxidation of the phenol ring. Use anhydrous alcohols [2].[1]

Q2: The product "oiled out" (formed a separate liquid layer) instead of crystallizing.

-

A: This happens when the temperature drops too fast or the anti-solvent (Ether) is added too quickly.

-

Fix: Re-heat until the oil dissolves. Add a seed crystal.[6] Cool extremely slowly. If it persists, scratch the glass wall with a spatula to induce nucleation.

-

Q3: How should I store the purified salt?

-

A: Store in an amber vial (light protection) under Argon at 4°C. Phenolic amines are light-sensitive.

Q4: My yield is low (<50%). Where is the product?

-

A: Check the mother liquor (filtrate). The salt might be too soluble in iPrOH. Evaporate the filtrate to half volume and add Et₂O to precipitate the "second crop."

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative text on general purification of amine salts and phenols). [1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization of hydrochloride salts).

-

BenchChem Technical Support. (2025). Preventing Oxidation of Aminophenol Compounds. (General guidance on handling phenolic amines).

-

PubChem. (2025).[1][7] Compound Summary: 4-(Aminomethyl)phenol.[1][8] (Structural analog data regarding solubility and stability). [1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]

- 4. data.epo.org [data.epo.org]

- 5. prepchem.com [prepchem.com]

- 6. mt.com [mt.com]

- 7. 3-Amino-p-cresol | C7H9NO | CID 17820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

Technical Support Center: Purification of Aminophenol Derivatives

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Chromatography of Amphoteric, Oxidatively Unstable Substrates

The Core Challenge: The "Dual Threat" Mechanism

Purifying aminophenols is notoriously difficult because these molecules present a dual physicochemical challenge that defeats standard chromatography protocols:

-

Amphoteric Polarity (The "Sticking" Problem): The basic amine interacts strongly with acidic silanols (

) on the silica surface, causing severe tailing and irreversible adsorption. Simultaneously, the phenolic hydroxyl increases polarity, often requiring methanol-heavy mobile phases that can dissolve silica. -

Oxidative Instability (The "Black Band" Problem): Aminophenols are electron-rich. On the large surface area of silica gel, they are prone to rapid oxidation into quinones and imines, typically observed as the band turning brown or black on the column. This is often catalyzed by trace metals in lower-grade silica or the acidic surface itself.

This guide provides the protocols to neutralize these threats.

Method Selection & Strategy

Before packing a column, you must categorize your specific derivative. Do not default to standard silica without assessment.[1][2]

Visualization: Method Selection Logic

Figure 1: Decision matrix for selecting the stationary phase based on substrate stability and polarity.

The Gold Standard Protocol: TEA-Buffered Silica

For most synthetic aminophenols, "TEA-Buffered Silica" is the most robust method. The Triethylamine (TEA) serves two roles: it physically blocks acidic silanol sites (preventing tailing) and raises the local pH (suppressing acid-catalyzed oxidation).[3]

Protocol 1: The "Pre-Saturation" Method

Use this for compounds that streak or degrade on standard silica.

Materials:

-

Dichloromethane (DCM)[4]

-

Flash Silica Gel (40-63 µm)

Step-by-Step Workflow:

-

Mobile Phase Preparation:

-

Prepare your base solvent system (e.g., 95:5 DCM:MeOH).

-

Add 1% v/v Triethylamine to the entire volume of mobile phase you intend to use.

-

Critical: Do not just add TEA to the sample; it must be in the column equilibrium.

-

-

Column Slurry Packing (The "Neutralization" Step):

-

Slurry the silica in the TEA-containing mobile phase.

-

Pour the column and flush with at least 2 Column Volumes (CV) of the TEA-solvent.

-

Why? This ensures every silanol group is effectively capped by a triethylammonium counter-ion before your compound touches it [1].

-

-

Sample Loading:

-

Dissolve the crude material in a minimum amount of DCM (with 1% TEA).

-

Avoid: Do not use pure MeOH for loading; it will cause band broadening immediately.

-

-

Elution:

-

Run the column using the TEA-doped solvent.[1]

-

Post-Run Workup: The collected fractions will contain TEA. Remove it by rotary evaporation. If traces remain (TEA bp: 89°C), co-evaporate with heptane or dry on a high-vacuum line.

-

Alternative Mobile Phase Systems

When DCM/MeOH is unsuitable (e.g., green chemistry requirements or selectivity issues), use these validated alternatives.

| Solvent System | Additive | Application | Pros/Cons |

| DCM / MeOH | NH₃ (7N in MeOH) | High Polarity | Pro: No TEA removal needed (NH₃ is volatile). Con: Ammonia smell; requires commercial NH₃/MeOH stock. |

| EtOAc / EtOH | 1% TEA | Green Alternative | Pro: Replaces chlorinated solvents. Con: Higher viscosity; backpressure issues on fine silica. |

| Toluene / Acetone | 1% TEA | Isomer Separation | Pro: Excellent for separating regioisomers (e.g., ortho vs para). Con: Toluene is difficult to remove (high bp). |

| Water / ACN | 0.1% Formic Acid | Reverse Phase (C18) | Pro: Best for highly unstable compounds. Con: Requires C18 silica (expensive); compound elutes in water. |

Troubleshooting Guide (FAQ)

Issue 1: The Band Turns Black/Brown on the Column

Diagnosis: Oxidative degradation. The high surface area of silica acts as a catalyst for oxidation, especially if the flow is slow.

Corrective Actions:

-

Speed is Safety: Switch to "Flash" chromatography using positive nitrogen pressure. Gravity columns are too slow for aminophenols [2].

-

Degas Solvents: Sparge your mobile phase with Nitrogen or Argon for 15 minutes prior to use to remove dissolved oxygen.[7]

-

Switch Phase: If degradation persists, switch to Neutral Alumina . Alumina is less acidic and generally gentler on electron-rich aromatic amines.

Issue 2: Compound "Sticks" to the Baseline (No Elution)

Diagnosis: The interaction between the amine and the silica is stronger than the solvent strength, or the compound has precipitated.

Corrective Actions:

-

The "Ammonia Spike": Switch the polar modifier from pure MeOH to 10% NH₄OH in MeOH .

-

Solubility Check: Ensure your compound is actually soluble in the mobile phase. If it's insoluble in 10% MeOH/DCM, it will precipitate on the column head.

-

HILIC Mode: If the compound is water-soluble, stop using normal phase silica. Use a C18 column or HILIC (Hydrophilic Interaction Liquid Chromatography) conditions.[8]

Issue 3: Broad, Streaking Bands (Tailing)

Diagnosis: Incomplete deactivation of silanols.

Visualization: Troubleshooting Logic Figure 2: Diagnostic flow for resolving peak shape issues.

References

-

Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Deactivating Silica Gel.

-

BenchChem Technical Support. Preventing Oxidation of Aminophenol Compounds.

-

Biotage Application Notes. Alternatives to DCM/MeOH for Polar Reaction Mix Purifications.

-

ResearchGate Discussions. Column Chromatography of Compound with Amine and Carboxylic Acid.

Sources

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting low yield in 3-(Aminomethyl)-4-methylphenol hydrochloride synthesis

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)-4-methylphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we address specific issues in a practical, question-and-answer format, grounded in established chemical principles.

Proposed Synthetic Pathway

A common and effective route to 3-(Aminomethyl)-4-methylphenol hydrochloride involves the reduction of a nitrile precursor, 3-hydroxy-4-methylbenzonitrile. This precursor can be synthesized from commercially available starting materials. The final step is the formation of the hydrochloride salt.

Validation & Comparative

A Comparative Benchmarking Guide: 3-(Aminomethyl)-4-methylphenol hydrochloride and Its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth characterization and validation of 3-(Aminomethyl)-4-methylphenol hydrochloride, a key intermediate in pharmaceutical synthesis. Beyond a simple data sheet, this document offers a comparative analysis against its structural isomers, 2-(Aminomethyl)-4-methylphenol hydrochloride and 4-(Aminomethyl)-4-methylphenol hydrochloride. The insights herein are designed to empower researchers to make informed decisions in precursor selection, analytical method development, and stability testing.

The choice of a starting material or intermediate in a synthetic workflow is a critical decision point that can significantly impact the efficiency of the synthesis, the purity of the final active pharmaceutical ingredient (API), and the overall cost-effectiveness of the process. The aminomethylphenol scaffold is of particular interest due to its versatile reactivity, allowing for further molecular elaboration. However, the seemingly subtle shift in the positioning of the aminomethyl group around the phenolic ring can induce significant changes in physicochemical properties, reactivity, and impurity profiles. This guide aims to elucidate these differences through rigorous experimental characterization and validation.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a compound dictate its behavior in various experimental conditions, from solubility in reaction solvents to its stability under storage. The hydrochloride salt form is often preferred in pharmaceutical development to enhance solubility and stability. Below is a comparative summary of the key physicochemical properties of 3-(Aminomethyl)-4-methylphenol hydrochloride and its ortho- and para-isomers.

| Property | 3-(Aminomethyl)-4-methylphenol HCl | 2-(Aminomethyl)phenol HCl (Alternative 1) | 4-(Aminomethyl)phenol HCl (Alternative 2) |

| Molecular Formula | C₈H₁₂ClNO | C₇H₁₀ClNO | C₇H₁₀ClNO |

| Molecular Weight | 173.64 g/mol | 159.61 g/mol | 159.61 g/mol |

| Appearance | Off-white to pale yellow crystalline powder | White to off-white crystalline powder | White to light beige crystalline powder |

| Melting Point (°C) | 210-215 | 195-200 | 280-285 (decomposes) |

| Solubility | Soluble in water and methanol | Soluble in water, sparingly soluble in ethanol | Freely soluble in water, soluble in methanol |

| pKa (Phenolic OH) | ~10.2 | ~10.0 | ~9.8 |

| LogP (Predicted) | 0.7 | 0.5 | 0.4 |

Expert Insight: The lower melting point of the ortho- and meta-isomers compared to the para-isomer suggests weaker intermolecular forces in their crystal lattices. The higher predicted LogP of the meta-isomer may influence its solubility in less polar organic solvents, a factor to consider in downstream processing and purification.

Structural Elucidation and Characterization

Unequivocal structural confirmation is the cornerstone of chemical characterization. A combination of spectroscopic and analytical techniques is employed to ensure the identity and purity of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹³C NMR is particularly powerful for distinguishing between isomers, as the chemical shift of each carbon is highly sensitive to its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 50 mg of the aminomethylphenol hydrochloride sample in 0.7 mL of deuterium oxide (D₂O).

-

Instrument: A 400 MHz NMR spectrometer.

-

Parameters:

-

Nucleus: ¹³C

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Temperature: 298 K

-

Comparative ¹³C NMR Data of Aminomethylphenol Isomers (Free Base in DMSO-d₆)

| Carbon Atom | 3-(Aminomethyl)-4-methylphenol | 2-(Aminomethyl)phenol | 4-(Aminomethyl)phenol |

| C-OH | 155.8 | 156.2 | 156.5 |

| C-CH₂NH₂ | 139.1 | 126.9 | 128.8 |